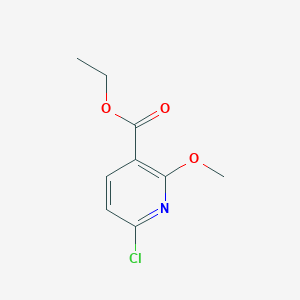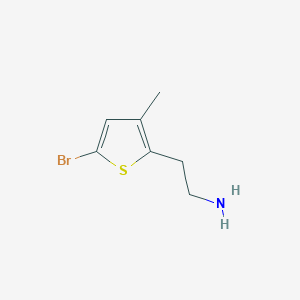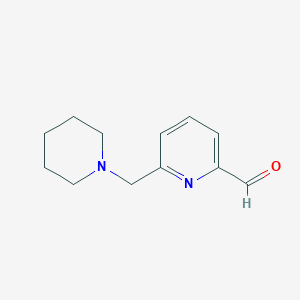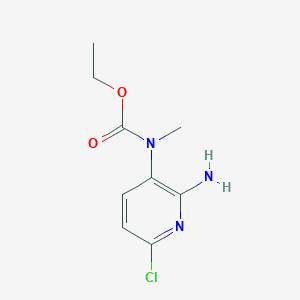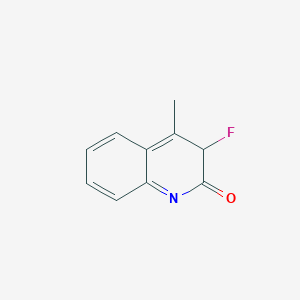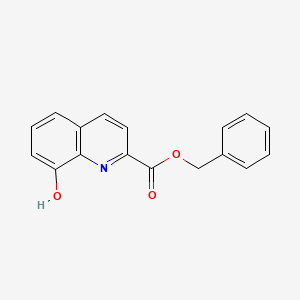
Benzyl 8-hydroxyquinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 8-hydroxyquinoline-2-carboxylate is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This compound incorporates a benzyl group attached to the 8-hydroxyquinoline-2-carboxylate moiety, which is a bicyclic structure consisting of a pyridine ring fused to a phenol ring. The hydroxyl group is attached to position 8 of the quinoline ring, and the carboxylate group is at position 2. This structure allows the compound to exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 8-hydroxyquinoline-2-carboxylate typically involves the alkylation of 8-hydroxyquinoline-2-carboxylic acid with benzyl bromide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent like dichloromethane or ethanol under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Benzyl 8-hydroxyquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 8 can be oxidized to form quinone derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions include quinone derivatives, alcohol derivatives, and substituted quinoline derivatives, each exhibiting unique chemical and biological properties .
Scientific Research Applications
Benzyl 8-hydroxyquinoline-2-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Acts as a chelating agent for metal ions, useful in studying metal ion transport and storage in biological systems.
Medicine: Investigated for its potential anticancer, antimicrobial, and antifungal activities due to its ability to chelate metal ions and disrupt biological processes.
Industry: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its luminescent properties
Mechanism of Action
The mechanism of action of Benzyl 8-hydroxyquinoline-2-carboxylate primarily involves its ability to chelate metal ions. The hydroxyl and carboxylate groups form stable complexes with metal ions, disrupting their normal biological functions. This chelation can inhibit metal-dependent enzymes and interfere with metal ion transport and storage, leading to various biological effects. The compound’s ability to form complexes with metal ions also underlies its use in coordination chemistry and materials science .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: The parent compound, known for its broad range of biological activities.
Methyl 8-hydroxyquinoline-2-carboxylate: Similar structure but with a methyl group instead of a benzyl group, exhibiting different chemical properties.
Xanthurenic acid: A derivative with additional hydroxyl groups, known for its role in biological systems as an iron chelator
Uniqueness
Benzyl 8-hydroxyquinoline-2-carboxylate is unique due to the presence of the benzyl group, which enhances its lipophilicity and ability to interact with biological membranes. This structural modification can lead to improved biological activity and different pharmacokinetic properties compared to other 8-hydroxyquinoline derivatives .
Properties
CAS No. |
1072830-83-1 |
|---|---|
Molecular Formula |
C17H13NO3 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
benzyl 8-hydroxyquinoline-2-carboxylate |
InChI |
InChI=1S/C17H13NO3/c19-15-8-4-7-13-9-10-14(18-16(13)15)17(20)21-11-12-5-2-1-3-6-12/h1-10,19H,11H2 |
InChI Key |
YBHCSDOVWXWTPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=NC3=C(C=CC=C3O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


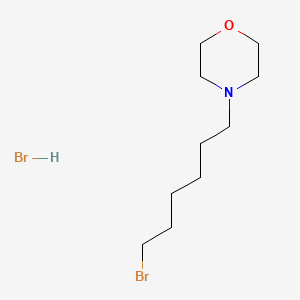

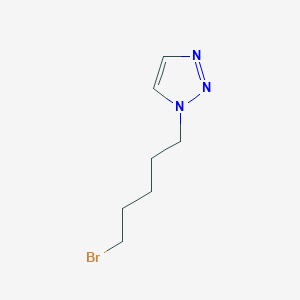

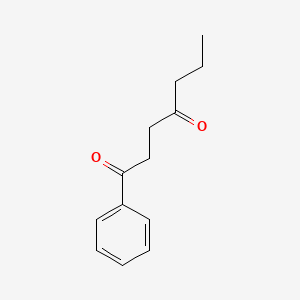

![4-Amino-5-[[(Boc)(methyl)amino]methyl]-6-chloropyrimidine](/img/structure/B11926124.png)
